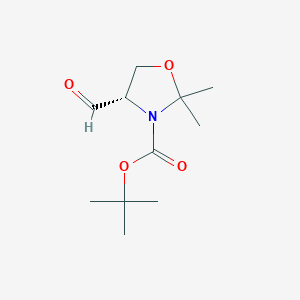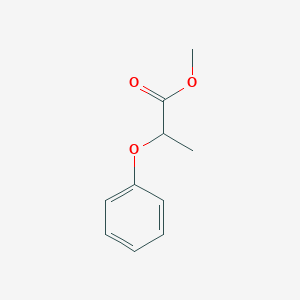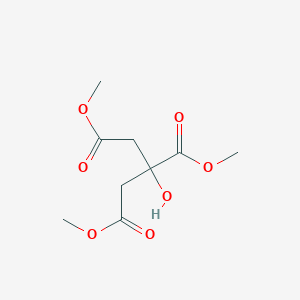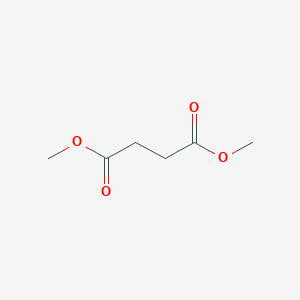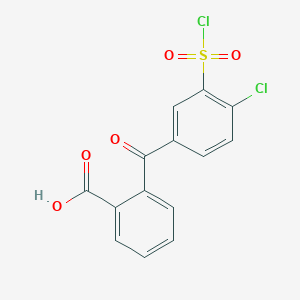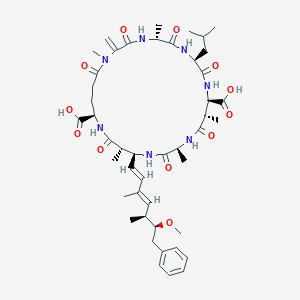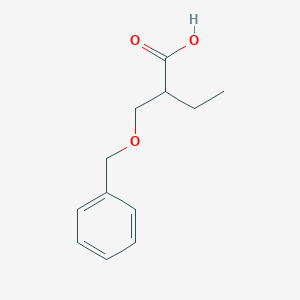
2-(Phenylmethoxymethyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylmethoxymethyl)butanoic acid, also known as PMB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PMB belongs to the class of compounds known as arylalkylcarboxylic acids, which have been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
Applications De Recherche Scientifique
2-(Phenylmethoxymethyl)butanoic acid has been extensively studied for its potential therapeutic applications in various disease conditions. Some of the research areas where 2-(Phenylmethoxymethyl)butanoic acid has shown promising results include:
1. Inflammation: 2-(Phenylmethoxymethyl)butanoic acid has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
2. Pain: 2-(Phenylmethoxymethyl)butanoic acid has been shown to possess analgesic properties by modulating the activity of nociceptive neurons in the spinal cord.
3. Cancer: 2-(Phenylmethoxymethyl)butanoic acid has been shown to possess anti-tumor properties by inducing apoptosis in cancer cells.
Mécanisme D'action
Further research is needed to fully understand the mechanism of action of 2-(Phenylmethoxymethyl)butanoic acid.
2. Drug delivery: Further research is needed to develop effective drug delivery systems for 2-(Phenylmethoxymethyl)butanoic acid.
3. Clinical trials: Further research is needed to evaluate the safety and efficacy of 2-(Phenylmethoxymethyl)butanoic acid in clinical trials.
4. Combination therapy: Further research is needed to evaluate the potential of 2-(Phenylmethoxymethyl)butanoic acid in combination therapy with other drugs.
Conclusion:
In conclusion, 2-(Phenylmethoxymethyl)butanoic acid is a chemical compound that has shown promising results in various disease conditions. 2-(Phenylmethoxymethyl)butanoic acid possesses anti-inflammatory, analgesic, and antipyretic properties, and has potential therapeutic applications in inflammation, pain, and cancer. Further research is needed to fully understand the mechanism of action of 2-(Phenylmethoxymethyl)butanoic acid and to evaluate its safety and efficacy in clinical trials.
Effets Biochimiques Et Physiologiques
2-(Phenylmethoxymethyl)butanoic acid has been shown to have several biochemical and physiological effects, including:
1. Inhibition of pro-inflammatory cytokines: 2-(Phenylmethoxymethyl)butanoic acid inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
2. Modulation of nociceptive neurons: 2-(Phenylmethoxymethyl)butanoic acid modulates the activity of nociceptive neurons in the spinal cord, leading to analgesia.
3. Induction of apoptosis: 2-(Phenylmethoxymethyl)butanoic acid induces apoptosis in cancer cells by activating the caspase cascade.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Phenylmethoxymethyl)butanoic acid has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: 2-(Phenylmethoxymethyl)butanoic acid has been shown to be highly potent in vitro and in vivo.
2. Low toxicity: 2-(Phenylmethoxymethyl)butanoic acid has low toxicity, making it a safe compound for use in lab experiments.
3. Broad spectrum of activity: 2-(Phenylmethoxymethyl)butanoic acid has a broad spectrum of activity, making it useful in various disease conditions.
Some of the limitations of 2-(Phenylmethoxymethyl)butanoic acid for lab experiments include:
1. Limited solubility: 2-(Phenylmethoxymethyl)butanoic acid has limited solubility in water, which can make it difficult to work with.
2. Limited stability: 2-(Phenylmethoxymethyl)butanoic acid is not very stable, which can make it difficult to store and transport.
3. Limited availability: 2-(Phenylmethoxymethyl)butanoic acid is not widely available, which can make it difficult to obtain for lab experiments.
Orientations Futures
There are several future directions for research on 2-(Phenylmethoxymethyl)butanoic acid. Some of the areas where further research is needed include:
1.
Méthodes De Synthèse
2-(Phenylmethoxymethyl)butanoic acid can be synthesized through a multistep process that involves the reaction of phenylmethylbromide with n-butyllithium to form 2-phenylmethylbutane. This intermediate is then reacted with methoxymethyl chloride in the presence of a base to yield 2-(Phenylmethoxymethyl)butanoic acid.
Propriétés
Numéro CAS |
1598357-06-2 |
|---|---|
Nom du produit |
2-(Phenylmethoxymethyl)butanoic acid |
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
2-(phenylmethoxymethyl)butanoic acid |
InChI |
InChI=1S/C12H16O3/c1-2-11(12(13)14)9-15-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,13,14) |
Clé InChI |
SVTBTHXQNBOQBT-UHFFFAOYSA-N |
SMILES |
CCC(COCC1=CC=CC=C1)C(=O)O |
SMILES canonique |
CCC(COCC1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



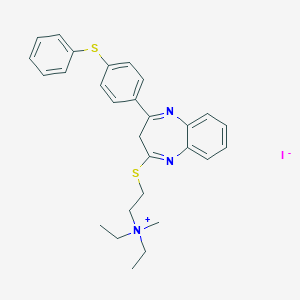
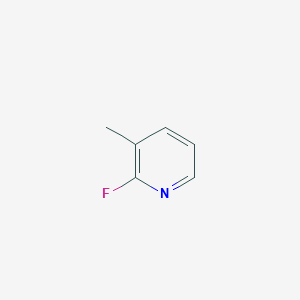
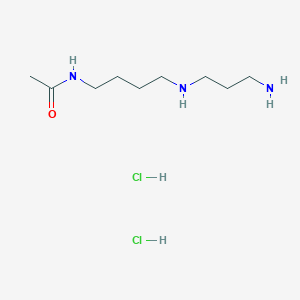
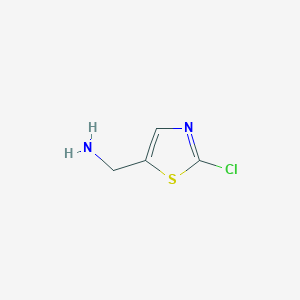
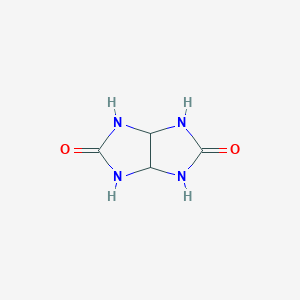
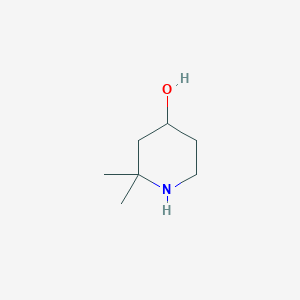
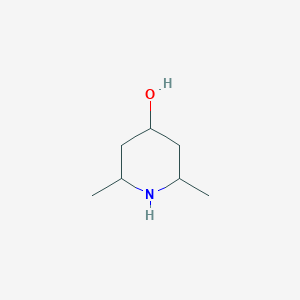
![1,3,4,6-Tetraacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B30993.png)
